molecular formula C11H8INO2 B12804420 1-(8-Hydroxy-7-iodo-5-quinolinyl)ethanone CAS No. 40771-29-7

1-(8-Hydroxy-7-iodo-5-quinolinyl)ethanone

Cat. No.: B12804420
CAS No.: 40771-29-7
M. Wt: 313.09 g/mol
InChI Key: XHWRWDBCSAYROQ-UHFFFAOYSA-N
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Description

1-(8-Hydroxy-7-iodo-5-quinolinyl)ethanone is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a hydroxy group, an iodine atom, and a quinoline ring, making it a compound of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Hydroxy-7-iodo-5-quinolinyl)ethanone typically involves the iodination of 8-hydroxyquinoline followed by acetylation. A common synthetic route includes:

    Iodination: 8-Hydroxyquinoline is treated with iodine and an oxidizing agent such as sodium iodate in an acidic medium to introduce the iodine atom at the 7-position.

    Acetylation: The iodinated product is then reacted with acetic anhydride in the presence of a catalyst like pyridine to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(8-Hydroxy-7-iodo-5-quinolinyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 1-(8-Quinolinyl)ethanone.

    Reduction: 1-(8-Hydroxy-7-iodo-5-quinolinyl)ethanol.

    Substitution: 1-(8-Hydroxy-7-substituted-5-quinolinyl)ethanone.

Scientific Research Applications

1-(8-Hydroxy-7-iodo-5-quinolinyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline structure.

    Medicine: Explored for its antimicrobial and anticancer properties, leveraging the bioactivity of the quinoline and iodine moieties.

    Industry: Utilized in the development of dyes and pigments, benefiting from its stable and vibrant coloration.

Mechanism of Action

The mechanism of action of 1-(8-Hydroxy-7-iodo-5-quinolinyl)ethanone in biological systems involves its interaction with cellular components:

    Molecular Targets: It can bind to DNA and proteins, disrupting their normal function.

    Pathways Involved: The compound may induce oxidative stress and interfere with cellular signaling pathways, leading to cell death in microbial or cancer cells.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Lacks the iodine and acetyl groups, used as an antimicrobial agent.

    7-Iodoquinoline: Similar iodine substitution but lacks the hydroxy and acetyl groups.

    1-(8-Hydroxy-5-quinolinyl)ethanone: Similar structure but without the iodine atom.

Uniqueness: 1-(8-Hydroxy-7-iodo-5-quinolinyl)ethanone stands out due to the combined presence of the hydroxy, iodine, and acetyl groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

40771-29-7

Molecular Formula

C11H8INO2

Molecular Weight

313.09 g/mol

IUPAC Name

1-(8-hydroxy-7-iodoquinolin-5-yl)ethanone

InChI

InChI=1S/C11H8INO2/c1-6(14)8-5-9(12)11(15)10-7(8)3-2-4-13-10/h2-5,15H,1H3

InChI Key

XHWRWDBCSAYROQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C2=C1C=CC=N2)O)I

Origin of Product

United States

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